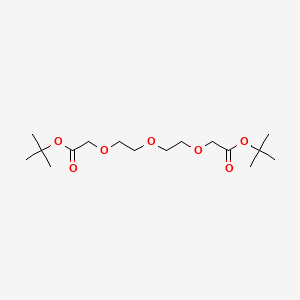
Di-tert-butyl 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl 2,2’-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate is an organic compound with the molecular formula C16H30O7. It is a diester derived from diethylene glycol and acetic acid, featuring two tert-butyl ester groups. This compound is often used in organic synthesis and as a protecting group for carboxylic acids due to its stability and ease of removal under mild conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di-tert-butyl 2,2’-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate can be synthesized through the esterification of diethylene glycol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyl 2,2’-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield diethylene glycol and acetic acid.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acids or bases at elevated temperatures.
Substitution: Reagents such as trifluoroacetic acid in dichloromethane are commonly used to remove the tert-butyl groups.
Major Products Formed
Hydrolysis: Diethylene glycol and acetic acid.
Substitution: Depending on the substituent introduced, various esters or ethers can be formed.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl 2,2’-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate is utilized in several scientific research fields:
Chemistry: Used as a protecting group for carboxylic acids in organic synthesis.
Biology: Employed in the synthesis of bioconjugates and as a linker in drug delivery systems.
Medicine: Investigated for its potential in creating prodrugs that release active pharmaceutical ingredients under specific conditions.
Industry: Utilized in the production of specialty chemicals and polymers.
Wirkmechanismus
The mechanism by which di-tert-butyl 2,2’-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate exerts its effects primarily involves the hydrolysis of its ester bonds. This hydrolysis releases diethylene glycol and acetic acid, which can then participate in further chemical reactions. The tert-butyl groups provide steric hindrance, protecting the ester bonds from premature hydrolysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylene glycol diacetate: Similar in structure but with an additional ethylene glycol unit.
Tetraethylene glycol di-p-tosylate: Contains tosylate groups instead of tert-butyl groups.
Diethylene glycol diacetate: Lacks the tert-butyl groups, making it less sterically hindered.
Uniqueness
Di-tert-butyl 2,2’-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate is unique due to its tert-butyl ester groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful as a protecting group in organic synthesis .
Eigenschaften
IUPAC Name |
tert-butyl 2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O7/c1-15(2,3)22-13(17)11-20-9-7-19-8-10-21-12-14(18)23-16(4,5)6/h7-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVQISQVAOBFSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














